
tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Vue d'ensemble
Description
The compound “tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is likely a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The presence of the benzoylamino group suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The tert-butyl group is often used as a probe for NMR studies of macromolecular complexes . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications .
Chemical Reactions Analysis
The tert-butyl group has been studied in the context of NMR studies of macromolecular complexes . The interaction of tert-butyl chloride with aluminum bromide has been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar tert-butyl group, 4-tert-Butylcyclohexyl acetate, is a white solid with a melting point just over 100 °C .
Applications De Recherche Scientifique
1. Synthesis of Tetrahydroisoquinolines
Researchers have developed synthetic methods for producing enantiomerically pure 1-substituted tetrahydroisoquinolines, including the synthesis of the alkaloid (+)-corlumine. This process involves using tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives for electrophilic attack and stereoselective alkylation (Huber & Seebach, 1987).
2. Novel tert-Butoxycarbonylation Reagent
The compound has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This application showcases its utility in selective and high-yield chemical reactions under mild conditions (Saito, Ouchi, & Takahata, 2006).
3. Annulation in Medicinal Chemistry
The compound has been used in novel annulation reactions to create medicinally important isoquinoline heterocycles. This method offers direct synthesis of cyclic Reissert equivalent compounds, which are significant in the development of certain natural alkaloids used in medicine (Li & Yang, 2005).
4. Antitumor Applications
Synthetic studies on potent marine drugs have utilized derivatives of tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate. These studies focus on the synthesis of key intermediates that might be used in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li, Wang, Wang, Luo, & Wu, 2013).
5. Synthesis of Small Molecule Anticancer Drugs
It is also an important intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method has been established for this compound, demonstrating its role in ongoing cancer drug development (Zhang, Ye, Xu, & Xu, 2018).
6. Asymmetric Synthesis
The compound is involved in asymmetric synthesis processes, such as the generation of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives. This showcases its role in creating specific molecular configurations for potential pharmaceutical applications (Davies, Mujtaba, Roberts, Smith, & Thomson, 2009).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-benzamido-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2,3)26-20(25)23-13-16-11-7-8-12-17(16)18(14-23)22-19(24)15-9-5-4-6-10-15/h4-12,18H,13-14H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBIIABIZNHBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1405553.png)
![2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide](/img/structure/B1405554.png)


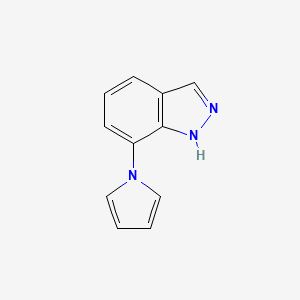
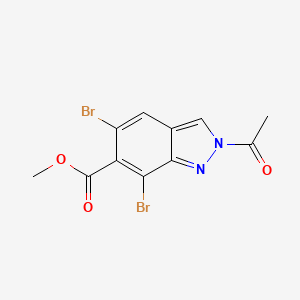
![Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405563.png)
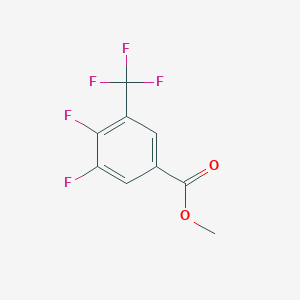
![8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1405565.png)
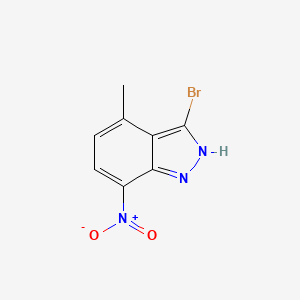
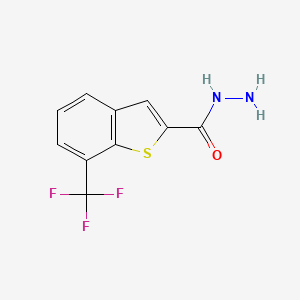

![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)
